molecular formula C12H8Cl2O2 B6381496 2-Chloro-5-(2-chloro-5-hydroxyphenyl)phenol, 95% CAS No. 1261951-53-4

2-Chloro-5-(2-chloro-5-hydroxyphenyl)phenol, 95%

Cat. No. B6381496
CAS RN: 1261951-53-4
M. Wt: 255.09 g/mol
InChI Key: IPTQRYCFOOXBOV-UHFFFAOYSA-N
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Description

2-Chloro-5-(2-chloro-5-hydroxyphenyl)phenol, 95% (2C5HPP) is a phenolic compound that has a wide range of applications in scientific research. It is a white crystalline powder that is soluble in water and has a melting point of 48-50°C. It is widely used as a reagent in organic chemistry and in the synthesis of other compounds. 2C5HPP has been studied extensively in recent years and has been found to have several biochemical and physiological effects.

Scientific Research Applications

2-Chloro-5-(2-chloro-5-hydroxyphenyl)phenol, 95% has a wide range of applications in scientific research. It is used as a reagent in organic chemistry for the synthesis of other compounds, such as 2-chloro-5-hydroxybenzaldehyde and 2-chloro-5-hydroxyphenylacetic acid. It is also used as a catalyst in the synthesis of other compounds, such as 2-chloro-5-hydroxybenzaldehyde. In addition, 2-Chloro-5-(2-chloro-5-hydroxyphenyl)phenol, 95% has been used in the study of the biochemical and physiological effects of other compounds, such as drugs and hormones.

Mechanism of Action

2-Chloro-5-(2-chloro-5-hydroxyphenyl)phenol, 95% acts as an inhibitor of the enzyme cyclooxygenase (COX). COX is an enzyme that is involved in the synthesis of prostaglandins and thromboxanes, which are involved in various physiological processes. The inhibition of COX by 2-Chloro-5-(2-chloro-5-hydroxyphenyl)phenol, 95% prevents the formation of prostaglandins and thromboxanes, which can lead to a decrease in inflammation and pain. In addition, 2-Chloro-5-(2-chloro-5-hydroxyphenyl)phenol, 95% has been found to act as an antioxidant, which can help reduce oxidative damage to cells and tissues.
Biochemical and Physiological Effects
2-Chloro-5-(2-chloro-5-hydroxyphenyl)phenol, 95% has been found to have several biochemical and physiological effects. It has been found to inhibit the enzyme cyclooxygenase (COX), which can lead to a decrease in inflammation and pain. In addition, 2-Chloro-5-(2-chloro-5-hydroxyphenyl)phenol, 95% has been found to act as an antioxidant, which can help reduce oxidative damage to cells and tissues. Furthermore, 2-Chloro-5-(2-chloro-5-hydroxyphenyl)phenol, 95% has been found to have anti-cancer effects, as it has been found to inhibit the growth of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-Chloro-5-(2-chloro-5-hydroxyphenyl)phenol, 95% in lab experiments is that it is relatively easy to synthesize and is a relatively inexpensive reagent. In addition, 2-Chloro-5-(2-chloro-5-hydroxyphenyl)phenol, 95% has a wide range of applications in scientific research and has been found to have several biochemical and physiological effects. However, there are some limitations to using 2-Chloro-5-(2-chloro-5-hydroxyphenyl)phenol, 95% in lab experiments. For example, it is a relatively unstable compound and can easily decompose in the presence of light or heat. In addition, it is a relatively toxic compound and should be handled with care.

Future Directions

The future of 2-Chloro-5-(2-chloro-5-hydroxyphenyl)phenol, 95% research is promising, as there are still many unanswered questions about its biochemical and physiological effects. Further research is needed to understand the mechanism of action of 2-Chloro-5-(2-chloro-5-hydroxyphenyl)phenol, 95% in more detail, as well as to identify other potential applications for it. In addition, further research is needed to identify potential side effects of 2-Chloro-5-(2-chloro-5-hydroxyphenyl)phenol, 95% and to develop more effective and safe ways of using it in lab experiments. Finally, further research is needed to identify potential new compounds that could be synthesized using 2-Chloro-5-(2-chloro-5-hydroxyphenyl)phenol, 95% as a reagent.

Synthesis Methods

2-Chloro-5-(2-chloro-5-hydroxyphenyl)phenol, 95% can be synthesized by the reaction of 2-chloro-5-hydroxyphenylacetic acid and 2-chloro-5-hydroxybenzaldehyde in aqueous hydrochloric acid. This reaction involves the formation of a Schiff base, which is then hydrolyzed to form 2-Chloro-5-(2-chloro-5-hydroxyphenyl)phenol, 95%. The reaction can be carried out in the presence of a catalyst such as pyridine and is usually conducted at room temperature. The yield of the reaction is typically around 95%.

properties

IUPAC Name

2-chloro-5-(2-chloro-5-hydroxyphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2O2/c13-10-4-2-8(15)6-9(10)7-1-3-11(14)12(16)5-7/h1-6,15-16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPTQRYCFOOXBOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=CC(=C2)O)Cl)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30686018
Record name 4,6'-Dichloro[1,1'-biphenyl]-3,3'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30686018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261951-53-4
Record name 4,6'-Dichloro[1,1'-biphenyl]-3,3'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30686018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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